molecular formula C9H5Cl2O4- B12559385 4,5-Dichloro-2-(methoxycarbonyl)benzoate CAS No. 145303-69-1

4,5-Dichloro-2-(methoxycarbonyl)benzoate

Cat. No.: B12559385
CAS No.: 145303-69-1
M. Wt: 248.04 g/mol
InChI Key: ZKGKTIKTGHPAFM-UHFFFAOYSA-M
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Description

4,5-Dichloro-2-(methoxycarbonyl)benzoate is a chemical compound with a molecular formula of C9H6Cl2O4. It is an ester derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4,5-Dichloro-2-(methoxycarbonyl)benzoate typically involves the esterification of 4,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,5-Dichloro-2-(methoxycarbonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4,5-dichloro-2-hydroxybenzoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative. Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dichloro-2-(methoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-(methoxycarbonyl)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4,5-Dichloro-2-(methoxycarbonyl)benzoate include:

    4,5-Dichloro-2-hydroxybenzoic acid: Differing by the presence of a hydroxyl group instead of a methoxycarbonyl group.

    4,5-Dichloro-2-(ethoxycarbonyl)benzoate: Differing by the presence of an ethoxycarbonyl group instead of a methoxycarbonyl group.

    4,5-Dichloro-2-(methylcarbamoyl)benzoate: Differing by the presence of a methylcarbamoyl group instead of a methoxycarbonyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

145303-69-1

Molecular Formula

C9H5Cl2O4-

Molecular Weight

248.04 g/mol

IUPAC Name

4,5-dichloro-2-methoxycarbonylbenzoate

InChI

InChI=1S/C9H6Cl2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13)/p-1

InChI Key

ZKGKTIKTGHPAFM-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)[O-])Cl)Cl

Origin of Product

United States

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